molecular formula C9H11BrO B040001 2-[2-(Bromomethyl)phenyl]ethanol CAS No. 122444-35-3

2-[2-(Bromomethyl)phenyl]ethanol

Cat. No.: B040001
CAS No.: 122444-35-3
M. Wt: 215.09 g/mol
InChI Key: JKJGTOVWPXJAIK-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]ethanol ( 122444-35-3) is a valuable aromatic organic compound with the molecular formula C 9 H 11 BrO and a molecular weight of 215.08704 g/mol . It serves as a versatile chemical building block and intermediate in advanced organic synthesis, particularly in the research and development of pharmaceuticals and other bioactive molecules . The compound features both a bromomethyl group and an ethanol group on a benzene ring, a structure that makes it a versatile precursor for constructing more complex molecular architectures. Researchers utilize this bifunctionality for various chemical transformations, including nucleophilic substitutions and further functional group modifications. As a high-value intermediate, it is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: To maintain the integrity and stability of the product, it should be handled in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Store the container tightly closed in a dry, cool, and well-ventilated place .

Properties

CAS No.

122444-35-3

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]ethanol

InChI

InChI=1S/C9H11BrO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2

InChI Key

JKJGTOVWPXJAIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)CBr

Canonical SMILES

C1=CC=C(C(=C1)CCO)CBr

Synonyms

Benzeneethanol, 2-(bromomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Bromophenyl)ethanol
  • Structure : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring (C₈H₉BrO).
  • Synthesis : Prepared via NaBH₄ reduction of 2-bromobenzoic acid in THF with BF₃·Et₂O catalysis (70% yield) .
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
  • Structure: Features a dichloroaniline substituent instead of bromomethyl (C₁₄H₁₃Cl₂NO).
  • Crystallography : Exhibits planar phenyl rings and intramolecular N–H···Cl/O hydrogen bonds, enhancing stability .
  • Applications : Used in anti-inflammatory and analgesic drug precursors, leveraging hydrogen-bonding networks for molecular recognition .
2-(Bromomethyl)benzonitrile
  • Structure : Replaces the hydroxymethyl group with a nitrile (-CN) (C₈H₆BrN).
  • Reactivity : The electron-withdrawing nitrile group increases electrophilicity at the bromomethyl site, favoring nucleophilic substitution reactions .

Functional Analogues

2-(2-Bromoethoxy)ethanol
  • Structure : A bromoether chain (C₄H₉BrO₂).
  • Synthesis : Prepared via PBr₃ treatment of diethylene glycol derivatives .
  • Applications : Key intermediate in polymer chemistry, particularly for hydrophilic block copolymers .
Acridizinium Salts from [2-(Bromomethyl)phenyl]carbonyl Compounds
  • Structure : Bromomethylphenyl groups fused with pyridinium rings.
  • Synthesis : Cyclization via intramolecular electrophilic substitution yields heterocyclic systems with fluorescence properties .

Comparative Analysis

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
2-[2-(Bromomethyl)phenyl]ethanol 102–103 201.06 ¹H-NMR (DMSO-d₆): δ 7.32 (d, Ar-H), 4.60 (t, OH)
2-(2-Bromophenyl)ethanol Not reported 201.06 ¹H-NMR (CDCl₃): δ 7.55 (d, Ar-H), 3.85 (t, CH₂OH)
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 116–117 282.15 X-ray: P2₁/c space group, β = 107.18°

Preparation Methods

Sodium Borohydride Reduction of Isocoumarin Derivatives

A widely adopted route involves the reduction of 3-substituted isocoumarins to intermediate diols, followed by bromination. In this method:

  • Reduction Step : 3-substituted isocoumarins (e.g., 1a-h ) are treated with excess sodium borohydride (4–6 eq.) in methanol under reflux (50°C, 4–24 hours). This reduces the lactone ring to yield 2-(hydroxymethyl)phenylethanol derivatives (e.g., 2a-h ) with yields of 80–95%.

  • Bromination Step : The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This step typically achieves >90% conversion, though purification via silica gel chromatography (hexane:ethyl acetate, 4:1) may reduce isolated yields to 70–85%.

Critical Parameters :

  • Solvent Choice : Methanol ensures solubility of NaBH₄, while THF facilitates PBr₃ reactivity.

  • Temperature Control : Exothermic bromination requires careful cooling to avoid side reactions.

Direct Bromination of 2-(Hydroxymethyl)phenylethanol

Hydrobromic Acid (HBr) Mediated Substitution

2-(Hydroxymethyl)phenylethanol undergoes bromination via HBr in acetic acid (48% w/w, 2 eq.) at 80°C for 6 hours. The reaction proceeds through an SN2 mechanism, yielding 2-[2-(bromomethyl)phenyl]ethanol with 65–75% isolated yield after column chromatography.

Advantages :

  • Avoids moisture-sensitive reagents like PBr₃.

  • Compatible with acid-stable substrates.

Limitations :

  • Competing esterification with acetic acid may occur, necessitating post-reaction saponification.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Key Advantages
NaBH₄ Reduction + PBr₃ Bromination3-Substituted isocoumarinsNaBH₄, PBr₃70–85%High regioselectivity; scalable
HBr Substitution2-(Hydroxymethyl)phenylethanolHBr (48% in AcOH)65–75%Mild conditions; avoids moisture sensitivity
Ru/C Catalytic HydrogenationBrominated β–O–4 ethersRu/C-KOH-2, ethanol~50%*Green chemistry approach; high conversion

*Theoretical yield based on analogous systems.

Mechanistic Insights and Side Reactions

Competing Ester Formation in HBr-Mediated Bromination

In HBr/acetic acid systems, the ethanol moiety may undergo partial esterification to form 2-[2-(bromomethyl)phenyl]ethyl acetate. This side product is mitigated by:

  • Reduced Reaction Time : Limiting to 4–6 hours.

  • Post-Reaction Hydrolysis : Treatment with NaOH (1M, 25°C, 1 hour) hydrolyzes esters without affecting the bromomethyl group.

Over-Reduction in NaBH₄ Systems

Excess NaBH₄ may reduce aromatic rings or ester functionalities in complex substrates. Controlled addition (4 eq. maximum) and low temperatures (0–10°C) prevent this.

Scalability and Industrial Considerations

  • PBr₃-Based Routes : Limited by PBr₃’s hygroscopicity and corrosivity, requiring anhydrous conditions and specialized equipment.

  • Catalytic Hydrogenation : Ru/C-KOH-2 catalysts offer reusable, high-activity systems but require high-pressure reactors.

  • Cost Analysis : HBr/acetic acid is the most economical method ($12–15/kg product), whereas Ru/C systems cost >$50/kg due to catalyst expenses .

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(Bromomethyl)phenyl]ethanol, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of a methyl group on a phenyl ring. For example, brominating 2-(2-methylphenyl)ethanol using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) or photochemical conditions . Efficiency depends on solvent polarity (e.g., CCl₄ for radical stability), temperature (60–80°C), and stoichiometric control to minimize over-bromination. Side reactions, such as oxidation of the ethanol moiety, can be mitigated by using protecting groups (e.g., silylation) during bromination .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a triplet for the ethanol –CH₂OH group (~3.6–3.8 ppm) and a singlet for the bromomethyl (–CH₂Br) protons (~4.3–4.5 ppm). Aromatic protons (ortho to bromomethyl) show deshielding (~7.2–7.5 ppm) .
  • ¹³C NMR : The bromomethyl carbon appears at ~30–35 ppm, while the ethanol carbons resonate at ~60–65 ppm (CH₂OH) and ~70 ppm (C-OH) .
  • MS : High-resolution MS (HRMS) confirms the molecular ion peak (C₉H₁₁BrO\text{C₉H₁₁BrO}, expected m/z ≈ 228.0–230.0 [M+H]⁺). Fragmentation patterns include loss of H₂O (–18 Da) and Br–CH₂ (–93 Da) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the bromination of 2-(2-Methylphenyl)ethanol to synthesize this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the –OH group with tert-butyldimethylsilyl (TBDMS) chloride to prevent oxidation or elimination during bromination. Deprotection with TBAF restores the ethanol moiety .
  • Radical Inhibitors : Add hydroquinone to suppress polymerization side reactions.
  • Selective Solvents : Use non-polar solvents (e.g., CCl₄) to favor radical bromination over ionic pathways .

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution compared to chloromethyl or iodomethyl analogs?

  • Methodological Answer : The bromomethyl group exhibits moderate leaving-group ability (Br⁻ is a better leaving group than Cl⁻ but poorer than I⁻). In SN2 reactions, it reacts faster than chloromethyl analogs but requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity. Computational studies (DFT) show lower activation energy for Br–CH₂ substitution compared to Cl–CH₂, aligning with experimental kinetic data .

Q. What methodological considerations are critical for incorporating this compound into multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer :
  • Reactivity with Amines : The bromomethyl group reacts with primary amines (e.g., benzylamine) in Ullmann-type couplings to form benzodiazepine precursors. Optimize using CuI catalysts and microwave-assisted heating (120°C, 30 min) .
  • Cycloaddition Reactions : Use Pd-catalyzed Heck coupling with alkenes to construct fused rings. For example, coupling with acrylates generates indole derivatives (yield ~65% with Pd(PPh₃)₄) .
  • Solvent Effects : Dioxane or THF enhances solubility of intermediates, while excess ethanol may quench reactive metal catalysts .

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, aligning with the compound’s role in drug discovery and materials science.

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